molecular formula C14H22N2O2 B14973162 2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid

2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B14973162
M. Wt: 250.34 g/mol
InChI Key: DRDIBXOPTNJXGO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the dimethyl substitution on the pyrrole ring and the piperidine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2,5-dimethyl-1-(2-piperidin-1-ylethyl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C14H22N2O2/c1-11-10-13(14(17)18)12(2)16(11)9-8-15-6-4-3-5-7-15/h10H,3-9H2,1-2H3,(H,17,18)

InChI Key

DRDIBXOPTNJXGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCN2CCCCC2)C)C(=O)O

Origin of Product

United States

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